molecular formula C4H6N4 B1361531 2,5-Diaminopyrimidine CAS No. 22715-27-1

2,5-Diaminopyrimidine

Katalognummer: B1361531
CAS-Nummer: 22715-27-1
Molekulargewicht: 110.12 g/mol
InChI-Schlüssel: DNACGYGXUFTEHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diaminopyrimidine (CAS 22715-27-1) is a versatile chemical scaffold with significant value in medicinal chemistry and drug discovery research. This di-substituted pyrimidine derivative is characterized by its two amine groups, which make it a valuable building block for synthesizing more complex molecules . Recent scientific literature highlights its prominent role in the design and synthesis of covalent irreversible inhibitors and selective degraders of key kinases. Specifically, research has identified this compound derivatives as potent covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a recognized drug target for B-cell lineage cancers, with some compounds demonstrating in vivo antitumor activity . Furthermore, this scaffold has been utilized to develop the first series of selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), presenting a novel tool for investigating BLK's function in autoimmune diseases and cancer . The compound also serves as a key synthetic intermediate, for example, in the preparation of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride . As a supplier, we provide high-quality this compound to support innovative research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Eigenschaften

IUPAC Name

pyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNACGYGXUFTEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281673
Record name 2,5-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22715-27-1
Record name 22715-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidine-2,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Diaminopyrimidine can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitropyrimidine using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring with the desired amine substitutions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Diaminopyrimidine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

2,5-Diaminopyrimidine derivatives have shown promise as selective inhibitors in cancer treatment. A notable application is in the development of inhibitors targeting Bruton's tyrosine kinase (Btk), a critical regulator in B-cell receptor signaling pathways. These inhibitors demonstrate excellent potency in both cellular and in vivo experiments, making them potential candidates for treating B-cell lineage cancers and autoimmune disorders .

Case Study: Btk Inhibitors

  • Compound : this compound-based inhibitors
  • Target : Bruton's tyrosine kinase
  • Outcome : Demonstrated effective target engagement in live cells and potential for clinical application.

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that this compound derivatives exhibit high in vitro activity against various bacterial strains, including resistant Gram-positive organisms. This makes them valuable candidates for developing new antibiotics .

Case Study: Antibacterial Activity

  • Compound : this compound derivatives
  • Target : Anaerobic bacteria (e.g., Bacteroides species)
  • Outcome : Comparable or superior efficacy to existing antibiotics like metronidazole.

Inhibition of Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a well-established target for chemotherapy agents. This compound has been identified as a potent inhibitor of this enzyme, which is crucial for DNA synthesis and repair. The structure-activity relationship studies have led to the development of more effective DHFR inhibitors that could be utilized against various cancers and microbial infections .

Key Findings on DHFR Inhibition

  • Mechanism : Competitive inhibition of DHFR
  • Significance : Potential to overcome resistance seen with traditional DHFR inhibitors.

Biochemical Research Applications

In biochemical research, this compound serves as a scaffold for developing affinity probes that help evaluate drug-target interactions. Such probes are essential in understanding the pharmacodynamics of new drugs and their mechanisms of action within biological systems .

Application Example

  • Use Case : Development of fluorescent probes for real-time monitoring of drug interactions.

Summary Table of Applications

Application AreaCompound TypeTarget/PathwayOutcome/Significance
AnticancerBtk inhibitorsBruton's tyrosine kinaseEffective in treating B-cell lineage cancers
AntimicrobialAntibiotic derivativesAnaerobic bacteriaHigh efficacy against resistant strains
Enzyme InhibitionDHFR inhibitorsDihydrofolate reductasePotential to combat cancer and infections
Biochemical ResearchAffinity probesDrug-target interactionsInsights into pharmacodynamics

Wirkmechanismus

The mechanism of action of 2,5-diaminopyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase, which is crucial in the folate pathway. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division. The compound’s ability to interact with these targets makes it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Comparison

The table below summarizes key structural analogues of 2,5-diaminopyrimidine, emphasizing their biological targets, applications, and selectivity profiles.

Compound Name Structural Features Biological Targets Applications Selectivity Insights Key Research Findings References
This compound 2,5-diamino substitution Btk, DHFR B-cell malignancies, autoimmune diseases High selectivity for Btk over other kinases (e.g., EGFR, JAK3) Covalent irreversible inhibitors (e.g., compound 31) show in vivo antitumor activity ; DHFR inhibition at IC₅₀ = 0.8 µM
2,4-Diaminopyrimidine (Gefapixant) 2,4-diamino substitution P2X3 receptors Chronic cough, neuropathic pain 570-fold selectivity for P2X3 over P2X2/3 receptors Phase III clinical trials for refractory chronic cough; oral bioavailability >80%
4,6-Dichloro-2,5-diaminopyrimidine 4,6-dichloro, 2,5-diamino substitution Synthetic intermediate Precursor for purine derivatives Enhanced reactivity due to chloro groups Used in synthesizing 9-substituted-2-aminopurines (e.g., antiviral/anticancer agents)
RO3/RO4 (Roche) 2,4-diamino with aryl substitutions P2X3 receptors Neuropathic pain, inflammation Allosteric modulation with IC₅₀ = 10–50 nM Improved pharmacokinetics (RO4) for in vivo studies
2,7-Diamino-6-phenylpteridin-4-ol Pteridine core with phenyl substitution Pharmaceutical impurity Quality control in drug manufacturing N/A Identified as an impurity in triamterene synthesis

Biologische Aktivität

2,5-Diaminopyrimidine (DAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DAP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Dihydrofolate Reductase Inhibition
DAP and its derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making DAP a candidate for anticancer therapies.

2. Selective Degradation of B-lymphoid Tyrosine Kinase (BLK)
Recent studies have identified DAP derivatives that selectively degrade BLK, which plays a pivotal role in B cell receptor signaling. The compounds demonstrated weak inhibitory activity against BLK but effectively reduced its levels in B-lymphoid cell lines, suggesting potential applications in treating autoimmune diseases and cancers associated with BLK dysfunction .

Anticancer Activity

Research has shown that this compound derivatives exhibit potent anticancer properties. For instance, a series of compounds derived from DAP were evaluated against various cancer cell lines, including MCF-7 (breast cancer), C33A (cervical cancer), and DU-145 (prostate cancer). The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
Compound 6MCF-70.09
Compound 11C33A0.17
Compound 12DU-1450.25

Antimicrobial Activity

DAP also demonstrates antimicrobial properties against various pathogens. Studies have shown that certain DAP derivatives possess activity against Gram-positive bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies

1. Selective BLK Degraders
In a study published in Nature, researchers developed a series of DAP-based compounds that selectively degrade BLK. The optimized compounds not only inhibited BLK but also showed high selectivity over other kinases, underscoring their potential as therapeutic agents for diseases involving B cell signaling .

2. MTHFD2 Inhibitors
Another study highlighted the development of DAP derivatives as inhibitors of MTHFD2, an enzyme overexpressed in several cancers. These compounds demonstrated IC50 values in the nanomolar range and were shown to induce apoptosis in acute myeloid leukemia cells both in vitro and in vivo .

Q & A

Q. How should researchers resolve discrepancies in reported inhibitory activities of this compound analogs across studies?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration, enzyme isoforms) and validate with orthogonal methods (e.g., SPR, cellular proliferation assays). Cross-reference crystallographic data to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diaminopyrimidine
Reactant of Route 2
Reactant of Route 2
2,5-Diaminopyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.